Superior β₂-Adrenoceptor Binding Affinity of Vilanterol Trifenatate Compared to Other Ultra-LABAs
Vilanterol Trifenatate exhibits a subnanomolar binding affinity for the human β₂-adrenoceptor (β₂-AR) that is significantly higher than that of the ultra-LABAs olodaterol and indacaterol, and the LABA formoterol. While its affinity is comparable to that of salmeterol, it is the superior profile against other once-daily candidates that defines its differentiation . The study utilized a radioligand binding assay with [³H]-CGP12177 in CHO cells expressing human β₂-AR .
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Subnanomolar affinity (comparable to salmeterol) |
| Comparator Or Baseline | Higher than olodaterol, formoterol, and indacaterol |
| Quantified Difference | Affinity is higher than olodaterol, formoterol, and indacaterol. |
| Conditions | Radioligand binding assay using [³H]-CGP12177 in CHO cells expressing human β₂-AR. |
Why This Matters
Higher receptor affinity is a key determinant of potency and can contribute to a prolonged duration of action at the receptor level, which is a primary consideration for selecting an ultra-LABA for research.
- [1] Slack RJ, Barrett VJ, Morrison VS, Sturton RG, Emmons AJ, Ford AJ, Knowles RG. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. J Pharmacol Exp Ther. 2013;344(1):218-230. View Source
